Neomycin
Overview
Description
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a compound of interest due to its structural uniqueness and potential for various chemical and physical properties. This compound is part of the hydrazinecarbothioamide family, which has been studied for its synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Hydrazinecarbothioamides are synthesized through reactions involving isothiocyanates and hydrazides. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol (Ramadan, 2019). This method could potentially be adapted for the synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide by substituting the appropriate dichlorophenyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been characterized using spectroscopic methods, including FT-IR, FT-Raman, and NMR techniques. Vibrational spectral analysis using density functional theory (DFT) methods has provided insights into the equilibrium geometry and vibrational wavenumbers, aiding in the understanding of the molecular structure of these compounds (Ragamathunnisa et al., 2015).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives participate in various chemical reactions, forming complexes with metals and undergoing nucleophilic substitution reactions. These compounds exhibit a range of chemical properties, including antioxidant activity, which has been demonstrated in derivatives synthesized from hydrazinecarbothioamides (Barbuceanu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, have been analyzed for some hydrazinecarbothioamide derivatives. Solubility studies in various solvents at different temperatures provide valuable information for practical applications (Shakeel et al., 2014).
Scientific Research Applications
Neomycin is used in treating hepatic encephalopathy, showing effectiveness as a form of treatment for acute or chronic cases (Morgan, Read, & Speller, 1982).
Its production by Streptomyces fradiae has been crucial in clinical and agricultural bacterial infection treatments. Research involving mutational biosynthesis of neomycin analogs by a mutant of S. fradiae demonstrates its potential in creating effective antibacterial agents (Shi et al., 2011).
Neomycin's antibacterial action against plant pathogenic bacteria like Erwinia carotovora subsp. carotovora was studied, revealing its mechanism of inhibiting protein synthesis associated with growth and cleavage of bacteria (Cui et al., 2009).
The systemic absorption of orally administered neomycin in liver disease has been investigated, highlighting its potential risks and benefits (Last & Sherlock, 1960).
Neomycin's nature and practical application have been comprehensively reviewed, emphasizing its role as an intestinal antiseptic agent and in treating various infectious diseases (Adams, 1958).
Its involvement in biosynthesis, particularly in the creation of novel bioactive compounds, has been a subject of study, showing its importance in glycoside diversification and antibiotic development (Yokoyama et al., 2008).
Neomycin's effect on plasma lipoproteins in type II hyperlipoproteinemia has been evaluated, demonstrating its hypocholesterolemic effect in lowering low-density lipoprotein cholesterol concentrations (Hoeg et al., 1984).
Its binding to and antibacterial effect on human feces were studied, providing insights into its selective effect on the human flora (Hazenberg et al., 1984).
Research on component optimization of neomycin biosynthesis via reconstitution in Streptomyces fradiae highlights its role in antibiotic production and industrial applications (Zheng et al., 2020).
Studies on neomycin's audiotoxicity and nephrotoxicity due to oral administration have provided important safety information (Greenberg & Momary, 1965).
Safety And Hazards
Neomycin can harm your kidneys or cause hearing problems . Hearing loss may be permanent if you take too much neomycin or take it for longer than recommended . You should not take neomycin if you are allergic to it, or if you have ulcerative colitis, Crohn’s disease, or other inflammatory bowel disease; a blockage in your intestines; or an allergy to similar antibiotics such as amikacin, gentamicin, kanamycin, paromomycin, streptomycin, or tobramycin .
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VCIWKGPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-10-3 (sulfate (salt)) | |
Record name | Neomycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023359 | |
Record name | Neomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Neomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |
Record name | Neomycin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Neomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Framycetin binds to specific 30S-subunit proteins and 16S rRNA, four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Like other aminoglycoside antibiotic drugs, neomycin inhibits bacterial ribosomes by binding to the 30S ribosomal subunit of susceptible bacteria and disrupting the translational machinery of bacterial protein synthesis. Bacterial translation is normally initiated by the mRNA binding to the 30S ribosomal subunit and subsequent binding with 50S subunit for elongation., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Framycetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00452 | |
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Record name | Neomycin | |
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Record name | Neomycin | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Neomycin | |
CAS RN |
119-04-0, 1404-04-2, 11004-65-2 | |
Record name | Neomycin B | |
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Record name | Framycetin [INN:BAN:DCF] | |
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Record name | Neomycin [INN:BAN] | |
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Record name | Framycetin | |
Source | DrugBank | |
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Record name | Neomycin | |
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Record name | Framycetin | |
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Record name | Neomycin | |
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Record name | FRAMYCETIN | |
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Record name | Neomycin | |
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Record name | Neomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
6 °C (sulfate form) | |
Record name | Neomycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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